2-(4-Propylpiperazin-1-yl)ethanamine
Overview
Description
2-(4-Propylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C₉H₂₁N₃ and a molecular weight of 171.29 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylpiperazin-1-yl)ethanamine typically involves the reaction of 1-(2-aminoethyl)piperazine with propyl halides under basic conditions. One common method includes the use of sodium or potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylpiperazin-1-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce amines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium carbonate or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine derivatives .
Scientific Research Applications
2-(4-Propylpiperazin-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a therapeutic agent for various conditions, including neurological disorders, is ongoing.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings for textiles
Mechanism of Action
The mechanism of action of 2-(4-Propylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it has been studied as a potential inhibitor of pancreatic lipase, which is involved in the digestion of dietary fats . The molecular pathways involved include binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethanamine
- 2-(4-Ethylpiperazin-1-yl)ethanamine
- 2-(4-Butylpiperazin-1-yl)ethanamine
Uniqueness
2-(4-Propylpiperazin-1-yl)ethanamine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(4-propylpiperazin-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-2-4-11-6-8-12(5-3-10)9-7-11/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEODQJDWRKKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445306 | |
Record name | 2-(4-propylpiperazin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-50-3 | |
Record name | 2-(4-propylpiperazin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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